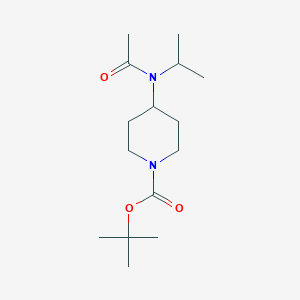

tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an N-isopropylacetamido substituent at the 4-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the acetamido moiety introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Its physicochemical properties—such as topological polar surface area (TPSA) and logP—can be extrapolated from similar Boc-protected piperidines, indicating moderate lipophilicity (logP ~2.5) and a TPSA of ~60 Ų, reflecting moderate solubility in polar solvents like DMSO or ethanol .

Properties

IUPAC Name |

tert-butyl 4-[acetyl(propan-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-11(2)17(12(3)18)13-7-9-16(10-8-13)14(19)20-15(4,5)6/h11,13H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXUJHNZOVXLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and N-isopropylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate is a piperidine derivative with applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing pharmaceuticals and other organic compounds due to its structure, which includes a piperidine ring substituted with a tert-butyl group and an N-isopropylacetamido group.

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis this compound is a precursor in synthesizing complex organic molecules. It acts as a protecting group for amines, enabling selective reactions on other parts of the molecule.

Biology

- Study of Piperidine Interactions This compound is used in biological research to study the interactions of piperidine derivatives with biological targets, aiding the understanding of structure-activity relationships of piperidine-based drugs.

Medicine

- Pharmaceutical Synthesis In medicinal chemistry, this compound is a key intermediate in synthesizing pharmaceuticals, including analgesics and anesthetics. Derivatives of this compound have shown potential in treating pain and inflammation.

- Inhibitor of NLRP3-dependent IL-1β release A series of benzo[d]imidazole-2-one derivatives were designed and synthesized, some of which contain a piperidine moiety, and were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

Industry

- Production of Chemicals In the industrial sector, this compound is used in producing agrochemicals and specialty chemicals and is a valuable component in developing new materials and products due to its versatility.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride.

- Substitution Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate with structurally related analogs, emphasizing key differences in substituents, physicochemical properties, and applications:

Key Findings:

Substituent Effects on Solubility :

- The N-isopropylacetamido group in the target compound reduces aqueous solubility compared to hydroxyl-containing analogs (e.g., tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate), which exhibit higher water solubility due to hydrogen-bonding capacity .

- In contrast, the acetamido group enhances solubility in organic solvents like DMSO (~50 mg/mL), making it preferable for reactions requiring aprotic conditions.

Biological Permeability :

- Analogs with hydroxyl groups (e.g., 3-hydroxypropyl) show higher gastrointestinal (GI) absorption (90% predicted) and blood-brain barrier (BBB) permeability (0.8 logBB) due to their polar yet compact substituents .

- The acetamido group likely reduces BBB penetration (predicted logBB ~0.2) due to increased molecular weight and hydrogen-bond acceptor count, aligning with its hypothesized use in peripheral-targeted therapeutics.

Synthetic Utility :

- Hydroxyl-substituted analogs are commonly used in PROTAC (proteolysis-targeting chimera) linkers or peptide couplings, where polar groups facilitate aqueous-phase reactions .

- The acetamido derivative’s steric bulk and amide bond stability make it suitable for multistep syntheses requiring selective deprotection or resistance to enzymatic degradation.

Metabolic Stability :

- The acetamido group may confer greater metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation or oxidation. This property is critical for prolonging the half-life of drug candidates .

Biological Activity

tert-Butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its structural features that facilitate interactions with biological systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C_{13}H_{22}N_{2}O_{2}

- Molecular Weight : 238.33 g/mol

The structure consists of a piperidine ring substituted with a tert-butyl group and an N-isopropylacetamido moiety, which contributes to its lipophilicity and ability to penetrate biological membranes.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and receptor interactions. It is hypothesized to act as an antagonist or modulator at specific receptors, influencing various physiological processes.

Biochemical Pathways

The compound is expected to interact with several key biochemical pathways:

- Neurotransmitter Receptor Modulation : Potential interaction with neurotransmitter receptors such as dopamine or serotonin receptors.

- Signal Transduction : Involvement in intracellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Likely well-absorbed due to its lipophilic nature.

- Distribution : Predicted to distribute widely in tissues, crossing the blood-brain barrier.

- Metabolism : May undergo hepatic metabolism via cytochrome P450 enzymes.

- Excretion : Primarily excreted through urine after metabolic conversion.

Case Studies

- Neuropharmacological Studies : Research has indicated that similar compounds exhibit anxiolytic and antidepressant effects in animal models. For example, compounds with piperidine structures have been reported to enhance serotonin levels, suggesting potential applications in treating mood disorders.

- Antinociceptive Activity : In studies involving pain models, related piperidine derivatives demonstrated significant antinociceptive effects, indicating that this compound may have similar analgesic properties.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(N-isopropylacetamido)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Piperidine ring functionalization : Introduction of the tert-butyl carbamate group via Boc protection, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

- Amidation : Coupling of the N-isopropylacetamide moiety using reagents like EDCI/HOBt or DCC to activate the carboxylic acid intermediate.

- Deprotection and purification : Final steps may involve acidic or catalytic removal of protecting groups, followed by chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry.

- GC-MS or HPLC-TOF for purity assessment and molecular weight verification.

- FTIR-ATR to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).

- Elemental analysis to validate empirical formula .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Keep in amber glass bottles at RT, away from moisture and light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amidation step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Catalyst/base pairing : Use of DMAP or Hunig’s base (DIPEA) improves coupling efficiency.

- Temperature control : Reactions performed at 0–25°C minimize side reactions like racemization.

- Real-time monitoring : Employ TLC or in-situ FTIR to track reaction progress .

Q. How should researchers resolve contradictions in spectral data interpretation (e.g., unexpected peaks in NMR)?

- Cross-validation : Compare ¹H NMR with 2D techniques (COSY, HSQC) to assign overlapping signals.

- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in acetamido group).

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify assignments .

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in drug discovery?

- Functional group substitution : Replace the isopropyl group with bulkier tert-butyl or cyclopropyl moieties to assess steric effects.

- Biological assays : Test against targets like GPCRs or kinases, correlating activity with structural variations.

- Molecular docking : Use software (AutoDock, Schrödinger) to predict binding modes based on the piperidine scaffold’s conformation .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Conduct accelerated degradation studies (40–60°C) to identify decomposition pathways.

- Light sensitivity : Monitor UV-Vis absorption changes under controlled illumination.

- Hygroscopicity : Use Karl Fischer titration to quantify water uptake and its impact on purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar piperidine derivatives?

- Reagent purity : Impurities in Boc anhydride or amidation reagents can drastically alter yields.

- Scale effects : Pilot-scale reactions may suffer from inefficient mixing or heat transfer vs. small-scale.

- Byproduct formation : Use LC-MS to detect minor intermediates (e.g., diastereomers or oligomers) .

Methodological Tables

| Analytical Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Confirm regiochemistry | δ 1.45 (s, 9H, Boc), δ 4.10 (q, J=6 Hz, NH) |

| HPLC-TOF (C18 column) | Purity assessment | Retention time: 8.2 min; [M+H]⁺: 327.23 m/z |

| FTIR-ATR | Identify carbonyl groups | Strong absorbance at 1685 cm⁻¹ (C=O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.